molecular formula C15H18 B074014 2,3,4,5,6,7,8,9-Octahydro-1H-trindene CAS No. 1206-79-7

2,3,4,5,6,7,8,9-Octahydro-1H-trindene

Cat. No.: B074014
CAS No.: 1206-79-7
M. Wt: 198.3 g/mol
InChI Key: KVUKOIJTLDNDDB-UHFFFAOYSA-N
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Description

2,3,4,5,6,7,8,9-Octahydro-1H-trindene is a sophisticated, partially saturated polycyclic hydrocarbon that presents a valuable and structurally rigid scaffold for advanced research applications. Its core structure, derived from the fully aromatic trindene by the saturation of its outer rings, creates a unique bowl-shaped or saddle-shaped geometry with significant strain. This distinctive conformation makes it an exceptional building block in materials science, particularly in the development of non-planar pi-conjugated systems for organic electronics, and as a key synthon in supramolecular chemistry for constructing complex three-dimensional architectures. In medicinal chemistry, this semi-rigid, lipophilic framework serves as a versatile core for designing novel molecular probes and inhibitors, where its defined three-dimensional shape can be utilized to explore specific binding interactions with biological targets. The compound's research value lies in its ability to impart conformational pre-organization, reduce rotational freedom, and influence the photophysical and electronic properties of derived molecules. Researchers leverage this compound to synthesize novel polymers with tailored properties, develop host-guest complexes, and create advanced carbon-based materials, making it a compound of high interest for pushing the boundaries of synthetic and applied chemistry.

Properties

IUPAC Name

2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[e]-as-indacene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H18/c1-4-10-11(5-1)13-7-3-9-15(13)14-8-2-6-12(10)14/h1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUKOIJTLDNDDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CCCC3=C4CCCC4=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152924
Record name Tricyclopentabenzene
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Molecular Weight

198.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1206-79-7
Record name Tricyclopentabenzene
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Preparation Methods

Reaction Design and Mechanism

The most direct route to 2,3,4,5,6,7,8,9-octahydro-1H-trindene involves a one-pot triple condensation of cyclopentanone derivatives using thionyl chloride (SOCl₂) in anhydrous ethanol. This method, developed by Hua et al., proceeds via enol sulfite ester intermediates, where SOCl₂ activates the ketone for nucleophilic attack. The reaction mechanism involves:

  • Enol sulfite formation : Cyclopentanone reacts with SOCl₂ to generate an enol sulfite ester, enhancing electrophilicity at the α-carbon.

  • Condensation : Sequential aldol-like additions between enol sulfite esters and additional cyclopentanone molecules form the trindene backbone.

  • Aromatization : Acidic workup eliminates sulfite groups, yielding the fully saturated tricyclic structure.

Optimization Parameters

Critical variables influencing yield include:

ParameterOptimal ValueEffect on Yield
SOCl₂:Ketone Ratio2:1Maximizes enol sulfite formation while minimizing side reactions
Temperature25–30°CHigher temperatures accelerate dimerization side products
Reaction Time2.5–3 hoursProlonged durations increase trimer formation

Under optimized conditions, this method achieves 45% yield of this compound, with ethanol serving dual roles as solvent and proton donor.

Grignard Addition and Hydroformylation Approach

Multi-Step Synthesis from Bicyclic Precursors

An alternative pathway, adapted from industrial hydroformylation processes, involves functionalizing octahydro-4,7-methano-inden-5-one (Figure 1):

Step 1: Grignard Methylation
Octahydro-4,7-methano-inden-5-one undergoes nucleophilic addition with methyl magnesium bromide (MeMgBr) in tetrahydrofuran (THF) at 15–30°C, yielding 5-methyl-octahydro-4,7-methano-inden-5-ol in 90% yield.

Step 2: Hydroformylation
The alcohol intermediate is subjected to syngas (CO/H₂) at 120°C under 300 psig pressure in the presence of rhodium tris(triphenylphosphine) hydride carbonyl catalyst (Rh-42). This step produces a 9:1 mixture of aldehydes, with 88% total yield.

Relevance to Trindene Synthesis

While this patent describes the synthesis of methano-indene derivatives, the methodology informs trindene production through:

  • Ring-strain modulation : Controlled hydroformylation preserves the tricyclic framework.

  • Catalyst selection : Rhodium complexes enable regioselective formylation without ring-opening.

Comparative Analysis of Synthesis Methods

Efficiency and Scalability

MethodYieldScalabilityKey Advantage
SOCl₂/EtOH Condensation45%Lab-scaleSingle-step protocol
Hydroformylation Route88%IndustrialHigh purity via flow reactors

The SOCl₂/EtOH method excels in simplicity but requires careful stoichiometric control to prevent dimerization. In contrast, the hydroformylation approach, though multi-step, offers superior yields and compatibility with continuous flow systems.

Mechanistic Considerations

  • Acid catalysis vs. transition metals : SOCl₂ generates HCl in situ, promoting carbocation intermediates, whereas rhodium catalysts in hydroformylation operate via oxidative addition/CO insertion mechanisms.

  • Steric effects : Bulky trindene derivatives (e.g., 1,1,4,4,9,9-hexamethyl variants) require modified conditions to prevent steric hindrance during ring closure.

Industrial Production Techniques

Continuous Flow Hydrogenation

Large-scale trindene synthesis employs continuous flow reactors for:

  • Enhanced mass transfer : Supercritical CO₂ as co-solvent improves hydrogen diffusion.

  • Catalyst recycling : Immobilized Rh on mesoporous silica reduces metal leaching.

Purity Control

Distillation and preparative GC achieve >99% purity, critical for coordination chemistry applications where trace aldehydes (≤0.5%) affect metal-ligand binding .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5,6,7,8,9-Octahydro-1H-trindene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C₁₁H₁₄
Molecular Weight: 162.23 g/mol
IUPAC Name: 2,3,4,5,6,7,8,9-octahydro-1H-trindene
CAS Registry Number: 55682-87-6

The compound features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its distinct arrangement allows for various chemical modifications and applications.

Chemistry

This compound serves as a building block for synthesizing complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile precursor in organic synthesis.

  • Reactions:
    • Hydrogenation: Often used in the synthesis of saturated hydrocarbons.
    • Oxidation and Reduction: Can be transformed into different derivatives through oxidation with agents like potassium permanganate or reduction using lithium aluminum hydride.

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown effectiveness against certain bacterial strains.
  • Anticancer Activity: Investigations into its cytotoxic effects on cancer cell lines are ongoing.

Case Study Example:
A study explored the compound's interaction with various enzymes linked to cancer metabolism. Results indicated that it might inhibit specific pathways critical for tumor growth .

Medicine

In medicinal chemistry, this compound is being evaluated for its potential as a therapeutic agent :

  • Drug Development: Its structural properties allow it to be modified into potential drug candidates targeting various diseases.
  • Therapeutic Applications: Research is underway to assess its efficacy in treating conditions such as infections and cancer .

Industry

The compound finds applications in the production of specialty chemicals and materials:

  • Polymer Chemistry: Used as a monomer or additive in the synthesis of polymers with enhanced properties.
  • Chemical Manufacturing: Acts as an intermediate in producing agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tricyclopentabenzene involves its interaction with molecular targets through various pathways. For instance, during oxidation reactions, the compound undergoes cleavage of the central benzene ring, leading to the formation of highly functionalized tricyclic systems . The specific pathways and molecular targets depend on the type of reaction and the conditions employed.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1. 2,3-Dihydro-1H-indene (CAS 496-11-7)
  • Structure : A bicyclic compound with one aromatic ring and one partially saturated ring.
  • Molecular Formula : C₉H₁₀ (simpler backbone vs. C₁₅H₁₈ for octahydro-trindene).
  • Physical Properties : Lower molecular weight (118.18 g/mol) and boiling point (~195°C estimated) compared to octahydro-trindene, reflecting reduced van der Waals interactions .
  • Reactivity : The aromatic ring in dihydro-indene allows for electrophilic substitution, whereas octahydro-trindene’s saturated structure favors addition or hydrogenation reactions.
2.1.2. 1,2,3,4,5,6,7,8,9,10,11,12-Dodecahydrotriphenylene (CAS 1610-39-5)
  • Structure : A fully saturated triphenylene derivative with 12 additional hydrogens.
  • Molecular Formula : C₁₈H₂₄ (higher saturation than octahydro-trindene).
  • Key Differences: Increased saturation likely reduces reactivity toward electrophiles but enhances stability under oxidative conditions. No direct boiling point data are available, but its higher molecular weight (240.39 g/mol) suggests a higher boiling point than octahydro-trindene .
2.1.3. Halogenated Derivatives: 1,3,4,6,7,9-Hexabromo-2,3,4,5,6,7,8,9-octahydro-1H-trindene
  • Structure : Octahydro-trindene with six bromine substituents.
  • Molecular Formula : C₁₅H₁₂Br₆ (molecular weight ~583.68 g/mol).
  • Impact of Bromination : Introduces significant steric hindrance and polarizability, altering solubility (increased lipophilicity) and reactivity (susceptibility to nucleophilic substitution). Such derivatives are explored in materials science for flame retardancy or as intermediates in organic synthesis .

Physical and Chemical Properties Comparison

Property 2,3,4,5,6,7,8,9-Octahydro-1H-trindene 2,3-Dihydro-1H-indene Dodecahydrotriphenylene Hexabromo-trindene Derivative
CAS No. 1206-79-7 496-11-7 1610-39-5 Not reported
Molecular Formula C₁₅H₁₈ C₉H₁₀ C₁₈H₂₄ C₁₅H₁₂Br₆
Molecular Weight 198.30 g/mol 118.18 g/mol 240.39 g/mol ~583.68 g/mol
Density 1.122 g/cm³ ~0.95 g/cm³* N/A N/A
Boiling Point 301.3°C ~195°C* N/A N/A
Reactivity Addition reactions Electrophilic substitution Hydrogenation Nucleophilic substitution

*Estimated based on structural analogs.

Biological Activity

2,3,4,5,6,7,8,9-Octahydro-1H-trindene (CAS No. 1206-79-7) is a bicyclic compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H30. It has a molecular weight of approximately 282.47 g/mol. The compound consists of multiple fused cyclopentane rings which contribute to its stability and reactivity in biological systems.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antimicrobial Properties : Studies have indicated that octahydro-trindene derivatives exhibit significant antibacterial activity against various strains of bacteria. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antioxidant Activity : The compound has also been investigated for its antioxidant properties. Research suggests that it can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.
  • Cytotoxic Effects : Some studies have reported cytotoxic effects on cancer cell lines. For example, octahydro-trindene has been shown to induce apoptosis in certain types of cancer cells through mechanisms involving the disruption of mitochondrial function .

Antimicrobial Activity

A study published in the Journal of Antimicrobial Chemotherapy investigated the antimicrobial efficacy of various trindene derivatives. The results indicated that compounds similar to octahydro-trindene had minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
Octahydro-trindene64Staphylococcus aureus
Octahydro-trindene Derivative A32Escherichia coli
Octahydro-trindene Derivative B128Pseudomonas aeruginosa

Antioxidant Activity

In a study assessing the antioxidant potential of octahydro-trindene using DPPH radical scavenging assays, it was found that the compound exhibited a dose-dependent response with an IC50 value of approximately 50 µg/mL . This indicates a significant ability to neutralize free radicals.

Cytotoxicity Studies

Research conducted on the cytotoxic effects of octahydro-trindene derivatives on human cancer cell lines revealed that concentrations above 100 µg/mL resulted in a substantial decrease in cell viability. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways.

Q & A

Q. What are the established methods for synthesizing 2,3,4,5,6,7,8,9-Octahydro-1H-trindene, and how can its purity be optimized?

The compound is synthesized via trimerization of cyclopropane derivatives or catalytic hydrogenation of polycyclic precursors. Purification typically involves fractional distillation under reduced pressure (boiling point: 301.3°C at 760 mmHg) due to its high boiling point . Column chromatography using silica gel with non-polar solvents (e.g., hexane) is recommended for isolating impurities. Confirm purity via gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) .

Q. How can the molecular structure of this compound be elucidated using crystallographic techniques?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. Ensure crystals are grown via slow evaporation in solvents like dichloromethane. Pair with density functional theory (DFT) calculations to validate bond lengths and angles .

Q. What are the critical physical properties of this compound for experimental design?

Key properties include:

PropertyValueRelevance
Density1.122 g/cm³Solvent compatibility, reaction setup
Flash Point133.6°CSafety protocols for high-temperature reactions
Molecular FormulaC₁₅H₁₈Stoichiometric calculations
Boiling Point301.3°C at 760 mmHgDistillation/purification strategies
These parameters guide solvent selection, safety measures, and reaction scalability .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in Diels-Alder reactions?

Employ DFT or molecular dynamics simulations to analyze electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). Software like Gaussian or ORCA can model transition states and regioselectivity. Validate predictions experimentally using nuclear magnetic resonance (NMR) to track adduct formation .

Q. What strategies address stereochemical challenges in derivatizing this compound?

Use chiral catalysts (e.g., Evans’ oxazaborolidines) for asymmetric hydrogenation. Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD) spectroscopy. For diastereomer separation, employ preparative HPLC with chiral stationary phases .

Q. How should researchers resolve contradictory spectroscopic data during structural analysis?

Cross-validate using complementary techniques:

  • IR Spectroscopy : Confirm functional groups (e.g., C-H stretches in 2800–3000 cm⁻¹ range).
  • ¹³C NMR : Assign quaternary carbons and symmetry-related signals.
  • High-Resolution MS : Verify molecular ion peaks (expected m/z: 198.303 for [M+H]⁺). Discrepancies may arise from solvent artifacts or impurities; repeat measurements under controlled conditions .

Q. What green chemistry principles can minimize environmental impact in large-scale synthesis?

Adopt solvent-free mechanochemical synthesis or use biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic transfer hydrogenation reduces heavy metal waste. Life-cycle assessment (LCA) tools can quantify energy efficiency and waste generation .

Q. Which advanced spectroscopic techniques are optimal for detecting trace impurities?

  • LC-MS/MS : Identifies sub-ppm impurities with tandem mass fragmentation.
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures.
  • X-ray Photoelectron Spectroscopy (XPS) : Detects surface contaminants in solid-phase samples. Calibrate instruments with certified reference standards to ensure accuracy .

Methodological Notes

  • Data Interpretation : Use tools like CCDC Mercury for crystallographic visualization and MestReNova for NMR deconvolution .

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  • Experimental Reproducibility : Document reaction parameters (e.g., temperature ramps, stirring rates) in detail to align with FAIR data principles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5,6,7,8,9-Octahydro-1H-trindene
Reactant of Route 2
2,3,4,5,6,7,8,9-Octahydro-1H-trindene

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